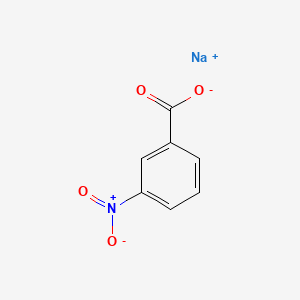

Sodium 3-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

827-95-2 |

|---|---|

Molecular Formula |

C7H5NNaO4 |

Molecular Weight |

190.11 g/mol |

IUPAC Name |

sodium;3-nitrobenzoate |

InChI |

InChI=1S/C7H5NO4.Na/c9-7(10)5-2-1-3-6(4-5)8(11)12;/h1-4H,(H,9,10); |

InChI Key |

NAYNAVYGCVWYIT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O.[Na] |

Other CAS No. |

827-95-2 |

physical_description |

DryPowde |

Pictograms |

Flammable; Irritant |

Related CAS |

121-92-6 (Parent) |

Synonyms |

3-nitrobenzoic acid 3-nitrobenzoic acid, sodium salt meta-nitrobenzoate |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of sodium 3-nitrobenzoate from 3-nitrobenzoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis of Sodium 3-Nitrobenzoate from 3-Nitrobenzoic Acid.

This technical guide provides a comprehensive overview of the synthesis of this compound from 3-nitrobenzoic acid. The primary method involves a straightforward acid-base neutralization reaction, which is detailed herein. This guide includes key chemical and physical properties, experimental protocols, and a logical workflow for the synthesis process, aimed at professionals in research, development, and pharmaceutical sciences.

Introduction

This compound (CAS No. 827-95-2) is a valuable organic intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals.[1][2] Its synthesis from 3-nitrobenzoic acid is a fundamental chemical transformation that is both efficient and scalable. This document outlines the necessary data and procedures to perform this synthesis effectively and safely.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1. This data is crucial for handling, reaction setup, and product characterization.

Table 1: Physicochemical Data [3][4]

| Property | 3-Nitrobenzoic Acid | This compound |

| CAS Number | 121-92-6 | 827-95-2 |

| Molecular Formula | C₇H₅NO₄ | C₇H₄NNaO₄ |

| Molecular Weight | 167.12 g/mol | 189.10 g/mol [5] |

| Appearance | Off-white to yellowish crystalline solid | White to pale yellow or pale brown powder/solid[6] |

| Melting Point | 140-142 °C | >300 °C |

| Solubility in Water | Slightly soluble | Soluble[3] |

Synthesis of this compound

The synthesis of this compound is achieved through the neutralization of 3-nitrobenzoic acid with a suitable sodium base, such as sodium hydroxide or sodium bicarbonate. The reaction is typically carried out in an aqueous medium.

Reaction Scheme

The general chemical equation for the neutralization reaction is as follows:

C₇H₅NO₄ + NaOH → C₇H₄NNaO₄ + H₂O

Experimental Protocols

Two detailed experimental protocols are provided below, using sodium hydroxide and sodium bicarbonate as the base, respectively.

Protocol 1: Neutralization with Sodium Hydroxide

This protocol is based on the in-situ formation of the sodium salt as described in purification procedures for 3-nitrobenzoic acid.[7]

Materials:

-

3-Nitrobenzoic acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol (for crystallization, optional)

Equipment:

-

Reaction flask

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Rotary evaporator or heating mantle with distillation setup

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a reaction flask, dissolve a known quantity of 3-nitrobenzoic acid in a sufficient volume of deionized water with stirring. Gentle heating may be applied to aid dissolution.

-

Slowly add a stoichiometric amount of a standard solution of sodium hydroxide (e.g., 1 M NaOH) to the 3-nitrobenzoic acid solution.

-

Monitor the pH of the reaction mixture. Continue adding the base dropwise until a neutral pH (approximately 7.0) is achieved.

-

The resulting aqueous solution contains dissolved this compound.

-

To isolate the solid product, the water can be removed under reduced pressure using a rotary evaporator.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, if necessary.

-

The purified crystals are then collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven.

Protocol 2: Neutralization with Sodium Bicarbonate

Materials:

-

3-Nitrobenzoic acid

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethanol (for crystallization, optional)

Equipment:

-

Reaction flask or beaker

-

Magnetic stirrer and stir bar

-

Heating plate (optional)

-

Rotary evaporator or crystallization dish

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve a measured amount of 3-nitrobenzoic acid in deionized water in a beaker.

-

Gradually add a stoichiometric equivalent of sodium bicarbonate to the solution with constant stirring. Effervescence (release of CO₂) will be observed.

-

Continue the addition of sodium bicarbonate until the effervescence ceases, indicating the completion of the neutralization reaction.

-

The aqueous solution of this compound is then filtered to remove any unreacted starting material or impurities.

-

The clear filtrate is concentrated by evaporating the water on a heating plate or using a rotary evaporator to induce crystallization.

-

The precipitated solid is collected by vacuum filtration and washed with a minimal amount of cold deionized water.

-

The product is then dried under vacuum to yield pure this compound.

Quantitative Data

The yield and purity of the synthesized this compound are critical parameters for evaluating the success of the synthesis.

Table 2: Expected Quantitative Data

| Parameter | Expected Value | Method of Analysis |

| Theoretical Yield | Dependent on starting material quantity | Calculation |

| Actual Yield | Typically >95% for neutralization reactions | Gravimetric |

| Purity | ≥95%[5] | HPLC[5], NMR |

| Water Content | May contain up to ca 10% water[6] | Karl Fischer Titration[6] |

Visualization of the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Logical workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-nitrobenzoic acid is a robust and high-yielding process based on the principles of acid-base chemistry. The provided protocols and data serve as a comprehensive guide for the successful preparation and isolation of this important chemical intermediate. Adherence to standard laboratory safety procedures is essential when handling the involved reagents. Further characterization of the final product by spectroscopic methods such as NMR and IR is recommended to confirm its identity and purity.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. 3-Nitrobenzoic acid, sodium salt | C7H4NNaO4 | CID 70014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 间硝基苯甲酸钠 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 94%, may contain up to ca 10% water 500 g | Request for Quote [thermofisher.com]

- 7. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]

A Comprehensive Guide to the Laboratory Synthesis of Sodium 3-Nitrobenzoate

This technical guide provides an in-depth overview of the laboratory preparation of sodium 3-nitrobenzoate, a significant organic intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals.[1][2] The synthesis is presented as a two-stage process: the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by the saponification of the ester to 3-nitrobenzoic acid, and its subsequent neutralization to the final sodium salt. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Synthesis Overview

The preparation of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the electrophilic aromatic substitution (nitration) of methyl benzoate to yield methyl 3-nitrobenzoate.[3] The ester group is a meta-directing deactivator, which favors the formation of the 3-nitro isomer.[4] The second step is the hydrolysis (saponification) of the methyl 3-nitrobenzoate intermediate to 3-nitrobenzoic acid, followed by an acid-base neutralization to produce the desired this compound.[5][6]

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Safety Precautions: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents.[3] All procedures involving these acids must be conducted in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ethanol is flammable and should be heated using a hot plate, not an open flame.[3]

Stage 1: Preparation of Methyl 3-Nitrobenzoate

This procedure is adapted from established methods for the nitration of methyl benzoate.[3][7][8]

Methodology:

-

In a 50 cm³ conical flask, place 2.0 g of methyl benzoate.

-

While swirling, slowly add 4.0 cm³ of concentrated sulfuric acid to the methyl benzoate.[7] Cool this mixture in an ice-water bath.

-

In a separate test tube, prepare the nitrating mixture by carefully adding 1.5 cm³ of concentrated nitric acid to 1.5 cm³ of concentrated sulfuric acid.[3] Cool this mixture in the ice-water bath.

-

Using a dropping pipette, add the nitrating mixture to the cooled methyl benzoate solution very slowly, over approximately 15 minutes.[3] Ensure the reaction temperature is maintained below 6 °C throughout the addition.[3][9]

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.[3][7]

-

Pour the reaction mixture onto approximately 20 g of crushed ice in a beaker, stirring continuously.[7] A solid precipitate of methyl 3-nitrobenzoate will form.

-

Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of ice-cold water.[7]

-

Purify the crude product by recrystallization. Transfer the solid to a conical flask and add a minimal amount of hot ethanol to dissolve it.[7][10] If the solid appears oily, a water-ethanol mixture can be used.[7]

-

Allow the solution to cool to room temperature, then place it in an ice-water bath to facilitate crystal formation.[7]

-

Collect the purified crystals by vacuum filtration and allow them to dry. The expected melting point of methyl 3-nitrobenzoate is 78 °C.[3]

Quantitative Data for Stage 1:

| Reactant/Product | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |

| Methyl Benzoate | 136.15 | 2.0 g | 0.0147 |

| Conc. H₂SO₄ | 98.08 | 4.0 cm³ + 1.5 cm³ | - |

| Conc. HNO₃ | 63.01 | 1.5 cm³ | - |

| Methyl 3-Nitrobenzoate | 181.15 | Theoretical Yield: 2.66 g | 0.0147 |

Stage 2: Preparation of this compound

This stage involves the saponification of methyl 3-nitrobenzoate to 3-nitrobenzoic acid, followed by neutralization.[5][11]

Caption: Key steps in the saponification and neutralization process.

Methodology:

-

Place the prepared methyl 3-nitrobenzoate in a round-bottomed flask. For every 1 gram of the ester, add a solution of 0.7 g of sodium hydroxide dissolved in 2 mL of water.[5]

-

Heat the mixture under reflux using a steam bath or heating mantle until the ester has completely dissolved and the solution becomes clear.[11] This indicates the completion of saponification. Continue heating for an additional 5-10 minutes.[5][11]

-

Cool the reaction mixture and dilute it with an equal volume of water.[11]

-

To precipitate the 3-nitrobenzoic acid, pour the solution of its sodium salt into a beaker containing a slight excess of concentrated hydrochloric acid, while stirring.[5][11] It is crucial to add the salt solution to the acid to prevent the formation of a less soluble acid salt.[11]

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the 3-nitrobenzoic acid crystals by vacuum filtration and wash with cold water.

-

To prepare the final product, dissolve the 3-nitrobenzoic acid in a minimal amount of warm water and neutralize the solution by adding a stoichiometric amount of sodium hydroxide solution. The reaction between a carboxylic acid and sodium hydroxide is a straightforward acid-base neutralization.[6][12]

-

The resulting solution of this compound can be used directly or evaporated to dryness to obtain the solid salt.

Quantitative Data for Stage 2 (based on 1g of ester):

| Reactant/Product | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |

| Methyl 3-Nitrobenzoate | 181.15 | 1.0 g | 0.0055 |

| Sodium Hydroxide (Saponification) | 40.00 | 0.7 g | 0.0175 |

| 3-Nitrobenzoic Acid | 167.12 | Theoretical Yield: 0.92 g | 0.0055 |

| This compound | 189.10 | Theoretical Yield: 1.04 g | 0.0055 |

Characterization

The identity and purity of the intermediate and final products can be assessed using various analytical techniques:

-

Melting Point Analysis: The melting point of pure methyl 3-nitrobenzoate is 78 °C.[3] Pure 3-nitrobenzoic acid melts at 140-141 °C.[11] A sharp melting point close to the literature value indicates high purity.

-

Infrared (IR) Spectroscopy: For methyl 3-nitrobenzoate, characteristic peaks include a strong C=O stretch around 1725 cm⁻¹, NO₂ stretches at 1530 and 1350 cm⁻¹, and a C-O stretch around 1280 cm⁻¹.[8] For 3-nitrobenzoic acid, the C=O stretch will be present, and a broad O-H stretch from the carboxylic acid group will appear. For this compound, the broad O-H stretch will disappear, and the carboxylate C=O stretch will shift.

-

Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and assess the purity of the isolated products.[8]

Discussion

The synthesis of 3-nitrobenzoic acid via the nitration of methyl benzoate followed by hydrolysis is generally preferred over the direct nitration of benzoic acid.[11] This is because direct nitration produces a mixture of ortho, meta, and para isomers, with the meta isomer being the major product, but separation from the byproducts can be challenging.[4][11] The esterification of benzoic acid first, followed by nitration, provides a more regioselective route to the meta-substituted product.

The saponification of the ester is a critical step. Using a sufficiently concentrated solution of sodium hydroxide and ensuring the reaction goes to completion are key for high yields.[11] The subsequent neutralization of 3-nitrobenzoic acid is a standard and high-yielding acid-base reaction.

The final product, this compound, is a versatile intermediate used in the production of antiseptics, analgesics, and dyes.[1] Its CAS number is 827-95-2.[1][13]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 827-95-2 [chemicalbook.com]

- 3. savemyexams.com [savemyexams.com]

- 4. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. quora.com [quora.com]

- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 8. southalabama.edu [southalabama.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. issr.edu.kh [issr.edu.kh]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. quora.com [quora.com]

- 13. 3-Nitrobenzoic acid, sodium salt | C7H4NNaO4 | CID 70014 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Structural Nuances of Sodium 3-Nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The sodium salt of 3-nitrobenzoic acid, known as sodium 3-nitrobenzoate, plays a significant role as a building block in organic synthesis. Its utility extends to the agrochemical, pharmaceutical, and dye industries.[1] The arrangement of atoms in the crystalline state, or its crystal structure, is fundamental to understanding its physical and chemical behavior, including solubility, stability, and bioavailability in pharmaceutical formulations. This guide aims to provide an in-depth overview of the structural aspects of this compound, leveraging theoretical calculations and spectroscopic studies.

Theoretical and Spectroscopic Structural Analysis

In the absence of a published single-crystal X-ray diffraction structure, computational studies employing Density Functional Theory (DFT) provide a robust model of the molecular geometry of this compound. These theoretical models, corroborated by experimental vibrational spectroscopy (FT-IR and FT-Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy, offer a detailed picture of bond lengths, bond angles, and the overall molecular conformation.

Molecular Geometry

Theoretical calculations indicate that the benzoate anion in this compound maintains a largely planar structure. The nitro group and the carboxylate group are key functional moieties that influence the electronic distribution and geometry of the benzene ring.

Table 1: Theoretically Calculated Geometrical Parameters for the 3-Nitrobenzoate Anion

| Parameter | Value (B3LYP/6-311++G) |

| Bond Lengths (Å) | |

| C-C (aromatic, avg.) | 1.39 |

| C-C(O)O | 1.52 |

| C-O (carboxylate, avg.) | 1.25 |

| C-N | 1.48 |

| N-O (nitro, avg.) | 1.23 |

| Bond Angles (°) ** | |

| O-C-O (carboxylate) | ~125 |

| C-C-N | ~119 |

| O-N-O (nitro) | ~124 |

Note: These values are derived from computational studies on alkali metal 3-nitrobenzoates and represent an approximation for the sodium salt. Actual experimental values may vary.

Spectroscopic Characterization

Vibrational and NMR spectroscopy are powerful tools for probing the structural features of molecules.

-

FT-IR and FT-Raman Spectroscopy: The vibrational spectra of this compound show characteristic bands corresponding to the nitro group (asymmetric and symmetric stretching), the carboxylate group, and the aromatic ring. The positions of these bands are sensitive to the coordination environment of the sodium ion.

-

¹H and ¹³C NMR Spectroscopy: The chemical shifts observed in the NMR spectra of alkali metal 3-nitrobenzoates provide information about the electronic environment of the carbon and hydrogen atoms in the molecule.[2]

Experimental Protocols for Crystal Structure Determination

While a published crystal structure for this compound is elusive, the following section outlines the standard experimental procedures that would be employed for its determination.

Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.

Workflow for Crystal Growth:

References

An In-depth Technical Guide on the Thermal Decomposition Pathway of Sodium 3-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a comprehensive overview based on available scientific literature. A dedicated, peer-reviewed study detailing the complete thermal decomposition pathway of sodium 3-nitrobenzoate was not identified in the public domain. Therefore, the proposed pathway is a scientifically informed hypothesis derived from the thermal behavior of structurally related compounds, including nitrobenzoic acid isomers, sodium benzoate, and other nitroaromatic compounds.

Introduction

This compound (C₇H₄NNaO₄) is an organic intermediate utilized in the synthesis of various compounds within the agrochemical, pharmaceutical, and dyestuff industries.[1][2] Understanding its thermal stability and decomposition pathway is crucial for ensuring safety during its storage, handling, and use in high-temperature applications, as well as for predicting potential degradation products. This guide provides a proposed thermal decomposition pathway, summarizes relevant quantitative data from related compounds, details common experimental protocols for thermal analysis, and presents a visual representation of the decomposition process.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to be a multi-step process involving the degradation of the nitro group and the decarboxylation of the benzoate salt. Based on the decomposition mechanisms of nitroaromatic compounds and sodium salts of carboxylic acids, the following pathway is proposed.

Step 1: Initial Decomposition of the Nitro Group The initial stage of decomposition for many nitroaromatic compounds involves the cleavage of the C-NO₂ bond or an isomerization to a nitrite followed by the cleavage of the O-NO bond.[3] For the isomers of nitrobenzoic acid, the initial mass loss during thermal analysis is attributed to the breaking of chemical bonds and the detachment of the nitro group.[4] Therefore, the first step in the decomposition of this compound is likely the homolytic cleavage of the C-NO₂ bond, leading to the formation of a sodium 3-carboxyphenyl radical and nitrogen dioxide (NO₂).

Step 2: Decarboxylation Sodium benzoate is known to undergo decarboxylation at elevated temperatures to produce benzene and sodium carbonate. It is plausible that a similar process occurs for the sodium 3-carboxyphenyl radical or a subsequently formed intermediate. This would involve the loss of carbon dioxide (CO₂).

Step 3: Formation of Final Products The highly reactive intermediates will likely undergo further reactions to form a complex mixture of gaseous and solid products. The nitrogen dioxide can further decompose or react. The organic fragments may polymerize or form smaller volatile compounds. The sodium will likely end up as sodium oxide or sodium carbonate. Safety data sheets for this compound indicate that hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and sodium oxides.[5]

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄NNaO₄ | [6][7] |

| Molecular Weight | 189.10 g/mol | [6][7] |

| Melting Point | >300 °C | [1] |

| Appearance | White to pale yellow or pale brown powder | [8] |

| Solubility | Soluble in water | [1] |

Table 2: Thermal Decomposition Data for Nitrobenzoic Acid Isomers (Heating Rate: 5.0 °C min⁻¹)

| Compound | Onset Decomposition Temp. (T₀, °C) | Peak Decomposition Temp. (Tₚ, °C) | Heat of Decomposition (ΔHᏧ, J g⁻¹) |

| o-Nitrobenzoic Acid | 145.8 | 196.0 | 542.27 |

| m-Nitrobenzoic Acid | 170.2 | 181.0 | 458.62 |

| p-Nitrobenzoic Acid | 195.3 | 205.0 | 335.61 |

| Data sourced from a study on the thermal decomposition of nitrobenzoic acid isomers.[4] |

Experimental Protocols

The thermal decomposition of this compound can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into an appropriate crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Typically, an inert atmosphere such as nitrogen or argon is used to study pyrolysis. A flow rate of 20-50 mL/min is common.

-

Heating Rate: A linear heating rate of 10 °C/min is standard for initial surveys. Different heating rates (e.g., 5, 15, 20 °C/min) can be used to study the kinetics of decomposition.

-

Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

-

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The derivative of this curve (DTG) shows the rate of mass loss and helps to identify individual decomposition steps.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature or time.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 1-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used with a flow rate of 20-50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is common and should match the TGA conditions for direct comparison.

-

Temperature Range: The temperature program should cover the range of interest identified by TGA.

-

-

Data Analysis: The DSC curve plots heat flow (mW) versus temperature (°C). Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks. The area under an exothermic peak can be integrated to determine the heat of decomposition (ΔH).

Visualization of the Proposed Pathway

The following diagram illustrates the proposed thermal decomposition pathway of this compound.

Caption: Proposed thermal decomposition pathway of this compound.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 827-95-2 [chemicalbook.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. scielo.br [scielo.br]

- 5. capotchem.cn [capotchem.cn]

- 6. 3-Nitrobenzoic acid, sodium salt | C7H4NNaO4 | CID 70014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. This compound, 94%, may contain up to ca 10% water 500 g | Buy Online [thermofisher.com]

The Solubility of Sodium 3-Nitrobenzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factors Influencing Solubility

The solubility of an ionic compound like sodium 3-nitrobenzoate in organic solvents is governed by a complex interplay of factors:

-

Polarity of the Solvent: The principle of "like dissolves like" is paramount. As an ionic salt, this compound is inherently polar. It is readily soluble in polar solvents like water.[1][2][3][4][5][6][7][8] Its solubility is expected to be significantly lower in nonpolar organic solvents. However, in polar aprotic solvents (e.g., acetone) and polar protic solvents (e.g., ethanol), some degree of solubility can be anticipated.

-

Lattice Energy of the Salt: The strength of the electrostatic forces holding the sodium and 3-nitrobenzoate ions together in the crystal lattice must be overcome by the solvation energy for dissolution to occur.

-

Solvation Energy: This is the energy released when the ions are surrounded by solvent molecules. For polar organic solvents, the interaction between the solvent dipoles and the ions contributes to the solvation energy.

-

Temperature: The solubility of most solids increases with temperature, as the increased kinetic energy helps to break apart the crystal lattice.

-

Presence of Other Solutes: The common ion effect or the presence of other salts can influence the solubility.

Quantitative Solubility Data

As of the latest literature review, comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents is not publicly available. The available information primarily indicates its solubility in water is 10.9 g/L, though the temperature for this measurement is not specified.[1][2][3] To facilitate research and development, the following table provides a template for recording experimentally determined solubility data.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | CH₃OH | 32.7 | 25 | Data not available |

| Ethanol | C₂H₅OH | 24.5 | 25 | Data not available |

| Acetone | (CH₃)₂CO | 20.7 | 25 | Data not available |

| Isopropanol | C₃H₇OH | 19.9 | 25 | Data not available |

| Acetonitrile | CH₃CN | 37.5 | 25 | Data not available |

| Dichloromethane | CH₂Cl₂ | 9.1 | 25 | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | 25 | Data not available |

| Toluene | C₇H₈ | 2.4 | 25 | Data not available |

| Hexane | C₆H₁₄ | 1.9 | 25 | Data not available |

Researchers are encouraged to populate this table with their own experimental findings.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential. The following are detailed methodologies for key experiments.

Isothermal Equilibrium Method followed by Gravimetric Analysis

This is a classical and widely used method for determining the solubility of a solid in a liquid.

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the solute in the saturated solution is then determined by gravimetric analysis.

Apparatus and Materials:

-

Constant temperature bath (e.g., water bath)

-

Equilibrium vessel (e.g., sealed flasks or vials)

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

Drying oven

-

This compound

-

Organic solvents of interest

Procedure:

-

Preparation of the Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in the equilibrium vessel. The excess solid should be clearly visible.

-

Equilibration: Place the vessel in the constant temperature bath set to the desired temperature. Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, stop the stirring and allow the excess solid to settle. Withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the bath) to avoid precipitation or dissolution during sampling. Immediately filter the solution through a syringe filter into a pre-weighed container.

-

Gravimetric Analysis: Weigh the container with the filtered saturated solution. Evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound and above the boiling point of the solvent. Once the solvent is completely evaporated, cool the container in a desiccator and weigh it again. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculation: The solubility can be calculated in various units, such as g/100 mL or mol/L.

Isothermal Equilibrium Method followed by High-Performance Liquid Chromatography (HPLC) Analysis

This method is particularly useful for determining the solubility of compounds that are difficult to analyze gravimetrically or when high accuracy and sensitivity are required.

Principle: Similar to the gravimetric method, a saturated solution is prepared and equilibrated. The concentration of the solute in the filtered saturated solution is then determined using a validated HPLC method.

Apparatus and Materials:

-

Same as for the gravimetric method.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

-

HPLC column appropriate for the analysis of this compound.

-

Mobile phase solvents.

-

Volumetric flasks and pipettes for standard preparation.

Procedure:

-

Preparation of Saturated Solution and Sampling: Follow steps 1-3 of the gravimetric method.

-

Sample Preparation for HPLC: Dilute the filtered saturated solution with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the calibration curve.

-

HPLC Analysis:

-

Method Development and Validation: Develop an HPLC method capable of separating this compound from any impurities. The method should be validated for linearity, accuracy, precision, and specificity.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area corresponding to this compound.

-

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate the concentration in the original saturated solution to determine the solubility.

Mandatory Visualizations

Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for determining solubility by the gravimetric method.

Conclusion

Understanding the solubility of this compound in organic solvents is critical for its effective use in scientific research and industrial applications. While comprehensive quantitative data is currently lacking in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to determine these values. The provided methodologies, particularly the isothermal equilibrium method coupled with either gravimetric or HPLC analysis, are robust and reliable for generating high-quality solubility data. The systematic collection and dissemination of such data will be invaluable to the scientific community.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmajournal.net [pharmajournal.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.ws [chem.ws]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. This compound | 827-95-2 [chemicalbook.com]

An In-depth Technical Guide to the Reaction Mechanism of Sodium 3-Nitrobenzoate Formation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sodium 3-nitrobenzoate is a significant organic intermediate utilized in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1][2][3] Its formation is primarily a two-stage process: the electrophilic nitration of benzoic acid to yield 3-nitrobenzoic acid, followed by a neutralization reaction to produce the final sodium salt. This document provides a comprehensive technical overview of the underlying reaction mechanisms, detailed experimental protocols, and quantitative data pertinent to the synthesis. It is intended to serve as a detailed guide for professionals engaged in chemical synthesis and drug development.

Core Reaction Mechanism

The synthesis of this compound is achieved in two principal stages:

-

Electrophilic Aromatic Substitution: The nitration of benzoic acid to form 3-nitrobenzoic acid.

-

Acid-Base Neutralization: The conversion of 3-nitrobenzoic acid to its sodium salt.

Stage 1: Electrophilic Nitration of Benzoic Acid

The nitration of benzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4] The process involves the introduction of a nitro group (-NO₂) onto the aromatic ring.

1.1.1. Generation of the Electrophile

The key electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). It is generated in situ by the reaction of concentrated nitric acid (HNO₃) with concentrated sulfuric acid (H₂SO₄), where sulfuric acid acts as a catalyst.[4][5]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[4]

1.1.2. Directing Effects of the Carboxyl Group

The carboxylic acid (-COOH) substituent on the benzene ring is a deactivating, meta-directing group.[4][6] This is due to its electron-withdrawing nature, which arises from both inductive and resonance effects.[4] These effects decrease the electron density at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.[4][7] Consequently, the major product of the reaction is 3-nitrobenzoic acid (m-nitrobenzoic acid).[4][6]

1.1.3. Mechanism of Electrophilic Attack

The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[8]

-

Attack on the Electrophile: The π-electron system of the benzoic acid ring attacks the nitronium ion, preferentially at the meta position. This step is the rate-determining step.

-

Restoration of Aromaticity: A weak base, such as a water molecule or bisulfate ion (HSO₄⁻), removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the 3-nitrobenzoic acid product.[8]

Stage 2: Acid-Base Neutralization

The formation of this compound is achieved through a straightforward acid-base neutralization reaction. The 3-nitrobenzoic acid, a moderately strong organic acid (pKa ≈ 3.47), is treated with a sodium base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[9][10]

C₆H₄(NO₂)COOH + NaOH → C₆H₄(NO₂)COONa + H₂O

This reaction proceeds to completion, yielding the sodium salt which is typically a water-soluble, crystalline solid.[1]

Quantitative Data Analysis

The efficiency and selectivity of the nitration of benzoic acid are highly dependent on the reaction conditions. The data below summarizes typical outcomes from various reported experimental procedures.

Table 1: Isomer Distribution in the Nitration of Benzoic Acid

| Isomer | Typical Yield (%) | Reference |

| 3-Nitrobenzoic acid (meta) | Major Product (>75%) | [4][9][11] |

| 2-Nitrobenzoic acid (ortho) | ~9 - 20% | [9][12] |

| 4-Nitrobenzoic acid (para) | ~1 - 1.5% | [9][12] |

Note: The precise distribution is sensitive to reaction temperature and acid concentration.

Table 2: Summary of Reaction Conditions and Yields

| Starting Material | Nitrating Agent | Temperature (°C) | Reported Yield | Notes | Reference |

| Benzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 5 | High (unspecified) | Keeping the temperature very cold minimizes ortho-product formation. | [13] |

| Benzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | < 10 | 80% (recrystallized) | Reaction time of ~2 hours, followed by warming to 40°C. | [12] |

| Benzoic Acid | 70% HNO₃ / Oleum (25-30% SO₃) | 5 - 15 | ~98% purity product | Industrial process using oleum for enhanced reactivity. | [12] |

| Methyl Benzoate | Conc. HNO₃ / Conc. H₂SO₄ | < 6 | High (unspecified) | Followed by saponification to yield the acid. This route can produce a purer product. | [14] |

| Methyl m-nitrobenzoate | NaOH (hydrolysis) | Boiling | 90 - 96% (crude acid) | Saponification step for the indirect route. | [11] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 3-nitrobenzoic acid and its subsequent conversion to this compound.

Safety Precaution: These procedures involve the use of highly corrosive concentrated acids. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][13]

Protocol 1: Direct Nitration of Benzoic Acid

This protocol is adapted from standard laboratory procedures for electrophilic aromatic substitution.[13]

Materials:

-

Benzoic acid (dry)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Ice

-

Distilled water

Procedure:

-

Prepare Nitrating Mixture: In a small Erlenmeyer flask, carefully add 10 mL of concentrated H₂SO₄ to 7 mL of concentrated HNO₃. Cool this mixture in an ice/salt bath to 0°C or below.

-

Prepare Reaction Mixture: In a separate, larger beaker, cool 25 mL of concentrated H₂SO₄ to 0°C. Slowly add 10 g of dry benzoic acid in small portions, ensuring the temperature does not exceed 5°C. The mixture will become a thick paste.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the benzoic acid suspension using a pipette. Maintain vigorous stirring and keep the reaction temperature below 5°C throughout the addition.

-

Reaction Completion: Once the addition is complete, allow the mixture to stir in the ice bath for an additional 15 minutes.

-

Precipitation: Pour the reaction mixture slowly and with stirring over a slurry of approximately 200 g of crushed ice in 200 mL of water. A white precipitate of 3-nitrobenzoic acid will form.

-

Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter paper with several portions of ice-cold water to remove residual acid.

-

Purification: The crude product can be purified by recrystallization from hot water or a water/ethanol mixture to yield pure 3-nitrobenzoic acid.[14][15]

Protocol 2: Formation of this compound

Materials:

-

3-Nitrobenzoic acid (purified)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

pH indicator paper

Procedure:

-

Dissolution: Suspend 10 g of purified 3-nitrobenzoic acid in 100 mL of distilled water.

-

Neutralization: Prepare a 2 M solution of sodium hydroxide. Add the NaOH solution dropwise to the 3-nitrobenzoic acid suspension with constant stirring. The solid will gradually dissolve as the sodium salt is formed.

-

Endpoint: Continue adding NaOH until all the solid has dissolved and the solution is neutral to slightly basic (pH 7-8), as checked with pH paper.

-

Isolation: The this compound can be isolated by evaporating the water under reduced pressure using a rotary evaporator. The resulting solid can be dried further in a vacuum oven.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the direct nitration synthesis protocol.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 827-95-2 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. fvs.com.py [fvs.com.py]

- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 6. testbook.com [testbook.com]

- 7. quora.com [quora.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 10. Page loading... [wap.guidechem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]

- 13. chemlab.truman.edu [chemlab.truman.edu]

- 14. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 15. google.com [google.com]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Sodium 3-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-nitrobenzoate (CAS No. 827-95-2) is a key organic intermediate with significant applications in various industrial syntheses.[1][2] Its unique molecular structure, featuring both a nitro group and a sodium carboxylate on a benzene ring, makes it a versatile precursor in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a logical workflow for its preparation.

Physicochemical Properties

This compound is typically an off-white to yellow crystalline solid that is soluble in water.[4][5] It possesses a high melting point, indicating good thermal stability.[5]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄NNaO₄ | [6] |

| Molecular Weight | 189.10 g/mol | [6][7] |

| Appearance | Off-white to yellow crystalline powder | [4][5] |

| Melting Point | >300 °C | [5] |

| Solubility in Water | Soluble | [4][5] |

| pKa of parent acid (3-nitrobenzoic acid) | 3.47 | [8] |

Table 2: Spectroscopic and Other Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 827-95-2 | [6] |

| IUPAC Name | This compound | [6] |

| InChI | InChI=1S/C7H5NO4.Na/c9-7(10)5-2-1-3-6(4-5)8(11)12;/h1-4H,(H,9,10);/q;+1/p-1 | [6] |

| InChIKey | MUADFEZFSKAZLT-UHFFFAOYSA-M | [6] |

| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C(=O)[O-].[Na+] | [6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the nitration of a suitable benzoic acid derivative followed by neutralization. A common route involves the nitration of methyl benzoate and subsequent saponification of the resulting methyl 3-nitrobenzoate.[8]

Step 1: Nitration of Methyl Benzoate to Methyl 3-Nitrobenzoate [9]

-

Preparation of Nitrating Mixture: In a round-bottom flask, cool concentrated sulfuric acid in an ice bath. Slowly add concentrated nitric acid to the cooled sulfuric acid while maintaining a low temperature (below 10 °C).[9] This reaction generates the nitronium ion (NO₂⁺), the active electrophile.

-

Addition of Methyl Benzoate: Slowly add methyl benzoate to the nitrating mixture with continuous stirring, ensuring the temperature does not exceed 15 °C.[9]

-

Reaction: Allow the mixture to stir in the ice bath for approximately one to two hours.[9]

-

Quenching: Carefully pour the reaction mixture over a large volume of crushed ice. The product, methyl 3-nitrobenzoate, will precipitate out as a solid.[9]

-

Isolation and Purification: Collect the solid precipitate by suction filtration and wash it with cold water.[9] Further washing with a cold sodium bicarbonate solution can be performed to neutralize any residual acid.[9] The crude product can be purified by recrystallization from a suitable solvent like ethanol.[10]

Step 2: Saponification of Methyl 3-Nitrobenzoate to this compound [11][12]

-

Hydrolysis: In a round-bottom flask, combine the purified methyl 3-nitrobenzoate with an aqueous solution of sodium hydroxide.[11][12]

-

Heating: Heat the mixture to boiling for approximately 5-10 minutes, or until the ester has completely dissolved, indicating the completion of the saponification reaction.[11]

-

Isolation: The resulting aqueous solution contains this compound. For purification, the parent 3-nitrobenzoic acid can be precipitated by carefully adding a strong acid like hydrochloric acid.[11][12] The precipitated acid can then be collected by filtration, washed, and subsequently neutralized with a stoichiometric amount of sodium hydroxide to yield a pure solution of this compound. Evaporation of the water will yield the solid sodium salt.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound.[2][5]

-

Mobile Phase: A suitable mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Stationary Phase: A C18 reversed-phase column is commonly used.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the nitroaromatic chromophore (typically in the range of 254-280 nm).

-

Quantification: The purity is determined by comparing the peak area of the analyte to that of a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons. Due to the electron-withdrawing effects of the nitro and carboxylate groups, these protons would be expected to resonate in the downfield region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule, including the carboxylate carbon and the aromatic carbons.

-

Solvent: A deuterated solvent in which the compound is soluble, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), would be used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Characteristic Absorptions: The FTIR spectrum would be expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and the carboxylate group (around 1600 cm⁻¹ and 1400 cm⁻¹).

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.

Synthesis and Purification Workflow

The following diagram illustrates a typical laboratory-scale workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. This compound | 827-95-2 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-Nitrobenzoic acid, sodium salt | C7H4NNaO4 | CID 70014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound = 95.0 HPLC 827-95-2 [sigmaaldrich.com]

- 8. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. pinn.ai [pinn.ai]

- 10. issr.edu.kh [issr.edu.kh]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-4-tert-butylphenol (CAS 1199-46-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical data for 2-Amino-4-tert-butylphenol, a key intermediate in the synthesis of various organic compounds. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Physicochemical Data

The fundamental physicochemical properties of 2-Amino-4-tert-butylphenol are summarized in the tables below. These values have been compiled from various sources and represent the current understanding of this compound's characteristics.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1199-46-8 | [1] |

| Molecular Formula | C₁₀H₁₅NO | |

| Molar Mass | 165.23 g/mol | |

| Appearance | White to gray-white or brown to gray crystalline powder | [2] |

| Melting Point | 158-167 °C | [2] |

| 160-163 °C (lit.) | ||

| Boiling Point | ~293.09 °C (rough estimate) | [3] |

| ~274.9 °C at 760 mmHg | [4] | |

| Density | ~1.0203 g/cm³ (rough estimate) | [3] |

Table 2: Solubility Data

| Solvent | Solubility | Source(s) |

| Cold Water | Almost insoluble | [3] |

| Ethanol | Soluble | [3] |

| Ether | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Benzene | Insoluble | [3] |

Experimental Protocols

The following sections detail the general methodologies for determining the key physicochemical properties of organic compounds like 2-Amino-4-tert-butylphenol.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the finely powdered 2-Amino-4-tert-butylphenol is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[2][4]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) or a digital melting point apparatus.

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.[5]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is reported as the melting point.[5]

Boiling Point Determination

The boiling point is a key physical constant for a liquid and is sensitive to atmospheric pressure. For high-melting solids like 2-Amino-4-tert-butylphenol, boiling point is typically estimated or determined under reduced pressure. The following describes a common micro-method.

Methodology:

-

Sample Preparation: A small amount of the substance is placed in a small test tube or fusion tube.[3][6]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample within the fusion tube.[3][6]

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube).[7]

-

Heating and Observation: The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heat source is then removed, and the apparatus is allowed to cool.[7]

-

Boiling Point Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Water Solubility Determination

Solubility is a qualitative measure of the extent to which a compound dissolves in a particular solvent.

Methodology:

-

Sample Addition: A small, measured amount of 2-Amino-4-tert-butylphenol (e.g., 10-20 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL of cold water) is added to the test tube.[8]

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).[8]

-

Observation: The mixture is observed to determine if the solid has dissolved completely, partially, or not at all. The observation is recorded as soluble, partially soluble, or insoluble. For quantitative analysis, the undissolved solid can be filtered, dried, and weighed.

Synthetic and Experimental Workflows

2-Amino-4-tert-butylphenol is a valuable precursor in various synthetic routes. The following diagrams illustrate some of these applications.

Synthesis of 2-(Pyridyl)benzoxazole Derivatives

2-Amino-4-tert-butylphenol serves as a key reactant in the synthesis of 2-(pyridyl)benzoxazole derivatives, which are of interest for their biological activities.

Caption: Synthetic pathway for 2-(pyridyl)benzoxazole from 2-Amino-4-tert-butylphenol.

Electrochemical Polymerization Workflow

2-Amino-4-tert-butylphenol can undergo electrochemical polymerization to form poly(2-amino-4-tert-butylphenol) films, which have potential applications in sensor technology.

Caption: General workflow for the electrochemical polymerization of 2-Amino-4-tert-butylphenol.

References

- 1. 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to Sodium 3-Nitrobenzoate: Properties, Synthesis, and Analysis

For Immediate Release

This whitepaper provides a detailed technical overview of sodium 3-nitrobenzoate, a key organic intermediate in the pharmaceutical, agrochemical, and dye manufacturing industries.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, a detailed experimental protocol for its synthesis, and a logical workflow for its production.

Core Compound Data: this compound

A summary of the key quantitative data for this compound is presented in the table below for quick reference.

| Property | Value | Source |

| Chemical Formula | C₇H₄NNaO₄ | [1][2][4] |

| Molecular Weight | 189.10 g/mol | [5] |

| CAS Number | 827-95-2 | [2] |

| Appearance | White to pale yellow or pale brown solid | [1] |

| Melting Point | >300°C | [3] |

| Solubility in Water | Soluble | [3] |

Experimental Protocol: Synthesis of this compound via Saponification

This compound is commonly synthesized from its corresponding ester, methyl 3-nitrobenzoate, through a saponification reaction. This process involves the hydrolysis of the ester in the presence of a base, in this case, sodium hydroxide. The following protocol is adapted from established organic chemistry procedures.[4]

Objective: To synthesize this compound from methyl 3-nitrobenzoate.

Materials:

-

Methyl 3-nitrobenzoate

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Round-bottomed flask (2 L)

-

Reflux condenser

-

Heating mantle

-

Stir bar or mechanical stirrer

-

Beakers

-

Buchner funnel and filter paper

-

Suction flask

Procedure:

-

Preparation of Sodium Hydroxide Solution: Prepare a solution of sodium hydroxide by dissolving 80 g (2 moles) of NaOH in 320 cc of deionized water in a 2 L round-bottomed flask.[4]

-

Addition of Ester: To the sodium hydroxide solution, add 181 g (1 mole) of methyl 3-nitrobenzoate.[4]

-

Saponification Reaction: Heat the mixture to boiling using a heating mantle, with constant stirring, under a reflux condenser. The reaction is typically complete within five to ten minutes, indicated by the disappearance of the oily ester layer.[4]

-

Dilution: After the reaction is complete, dilute the mixture with an equal volume of water.[4]

-

Isolation of the Product: The resulting aqueous solution contains this compound. For many applications, this solution can be used directly. If the solid product is required, the water can be removed under reduced pressure.

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium hydroxide is corrosive and should be handled with care.

-

The reaction should be performed in a well-ventilated fume hood.

Logical Workflow for the Synthesis of this compound

The industrial production of this compound often starts from methyl benzoate, which undergoes nitration followed by saponification. The logical relationship between these steps is illustrated in the following diagram.

Caption: Synthesis workflow of this compound from methyl benzoate.

This technical guide provides foundational information for professionals working with this compound. Its role as a versatile intermediate highlights its importance in the synthesis of a wide range of commercially significant products, including analgesics and antibiotics.[1][2]

References

An In-depth Technical Guide to the Discovery and History of Nitrobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzoic acids, a class of aromatic carboxylic acids, have played a pivotal role in the advancement of organic chemistry and continue to be indispensable building blocks in contemporary drug discovery and development. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and biological significance of the three structural isomers of nitrobenzoic acid: 2-nitrobenzoic acid (ortho), 3-nitrobenzoic acid (meta), and 4-nitrobenzoic acid (para). The strategic placement of the nitro group on the benzoic acid framework profoundly influences the physicochemical properties and reactivity of these molecules, dictating their synthetic utility and interaction with biological systems.

Historical Perspective and Discovery

The history of nitrobenzoic acids is intrinsically linked to the development of aromatic nitration chemistry in the 19th century. While a single definitive "discovery" of each isomer is not clearly documented, their synthesis evolved from the broader exploration of nitrating agents on aromatic compounds.

The synthesis of 4-methyl-3-nitrobenzoic acid, for instance, is not attributed to a single individual but rather emerged from the extensive work on aromatic nitration that characterized the late 1800s and early 1900s[1]. The first synthesis of 4-nitrobenzoic acid is noted to have occurred in the 19th century through the nitration of benzoic acid[2]. The preparation of 3-nitrobenzoic acid was described by Mulder in 1840[3]. The primary methods for producing these compounds, such as the oxidation of nitrotoluenes and the direct nitration of benzoic acid, were established during this era of rapid advancement in organic synthesis.

Physicochemical Properties

The position of the electron-withdrawing nitro group on the benzene ring significantly impacts the acidity, solubility, and melting point of the nitrobenzoic acid isomers. These properties are crucial for their separation, purification, and application in synthesis and drug design.

| Property | 2-Nitrobenzoic Acid (ortho) | 3-Nitrobenzoic Acid (meta) | 4-Nitrobenzoic Acid (para) |

| Molecular Formula | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₅NO₄ |

| Molar Mass ( g/mol ) | 167.12 | 167.12 | 167.12 |

| Appearance | Yellowish-white crystals | Off-white to yellowish-white solid | Pale yellow crystalline powder |

| Melting Point (°C) | 146–148 | 139–141 | 237–242 |

| pKa (in water) | ~2.17 | ~3.47 | ~3.41 |

| Water Solubility | 7.8 g/L (20 °C) | 2.4 g/L (15 °C) | < 1 g/L (26 °C) |

| Solubility in Ethanol | Soluble | Soluble | Soluble |

| Solubility in Ether | Soluble | Soluble | Soluble |

Synthesis of Nitrobenzoic Acid Isomers

The synthetic strategies for the nitrobenzoic acid isomers are dictated by the directing effects of the carboxyl and nitro groups in electrophilic aromatic substitution reactions.

Synthesis of 3-Nitrobenzoic Acid via Nitration of Benzoic Acid

The carboxyl group of benzoic acid is a meta-director. Therefore, the direct nitration of benzoic acid primarily yields the 3-nitro isomer.

Caption: Synthesis of 3-Nitrobenzoic Acid.

-

Preparation of the Nitrating Mixture: In a flask, combine equal volumes of concentrated nitric acid and concentrated sulfuric acid. Cool the mixture in an ice bath.

-

Reaction Setup: Dissolve benzoic acid in concentrated sulfuric acid in a separate flask, and cool the mixture in an ice bath to below 5°C[4].

-

Nitration: Slowly add the cold nitrating mixture dropwise to the benzoic acid solution while maintaining the temperature below 15°C[4].

-

Reaction Completion and Isolation: After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. Pour the reaction mixture over crushed ice to precipitate the crude 3-nitrobenzoic acid[4].

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as 1% aqueous hydrochloric acid to obtain the purified product with a yield of 90-96%[3].

Synthesis of 2-Nitrobenzoic Acid and 4-Nitrobenzoic Acid via Oxidation of Nitrotoluenes

The ortho and para isomers are typically synthesized by the oxidation of the corresponding nitrotoluene precursors. Direct nitration of benzoic acid is not an efficient method for these isomers as they are formed as minor byproducts[5].

Caption: Synthesis of Ortho and Para Isomers.

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, place 680 g of sodium dichromate, 1500 mL of water, and 230 g of 4-nitrotoluene[6][7][8].

-

Oxidation: While stirring, slowly add 1700 g of concentrated sulfuric acid. The heat of dilution will initiate the oxidation. After the initial exothermic reaction subsides, gently boil the mixture for about 30 minutes[6][8].

-

Isolation: Cool the reaction mixture and add 2 L of water. Collect the crude product by filtration and wash with water[6][7].

-

Purification: To remove chromium salts, warm the crude product with 1 L of 5% sulfuric acid, cool, and filter again. Dissolve the product in a 5% sodium hydroxide solution and filter to remove impurities. Acidify the filtrate with dilute sulfuric acid to precipitate the 4-nitrobenzoic acid. Collect the purified product by suction filtration, wash with water, and dry. This method typically yields 82-86% of the theoretical amount[7].

Role in Drug Development and Signaling Pathways

Nitrobenzoic acids and their derivatives are valuable scaffolds in medicinal chemistry, exhibiting a range of biological activities. Their utility stems from the electronic properties conferred by the nitro group and the versatility of the carboxylic acid handle for further chemical modifications.

Inhibition of NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses, and its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions. Certain derivatives of nitrobenzoic acid have been shown to inhibit this pathway. For example, a nitroalkene benzoic acid derivative has demonstrated a significant inhibitory effect on NF-κB activation in a model of amyotrophic lateral sclerosis (ALS)[9].

Caption: Inhibition of the NF-κB Signaling Pathway.

Inhibition of Coenzyme Q Biosynthesis

4-Nitrobenzoic acid has been identified as a competitive inhibitor of Coq2, a key enzyme (para-hydroxybenzoate-polyprenyl transferase) in the biosynthesis of Coenzyme Q (CoQ)[10][11]. CoQ is an essential component of the electron transport chain and a vital antioxidant. By inhibiting Coq2, 4-nitrobenzoic acid can dose-dependently decrease CoQ levels in mammalian cells, providing a valuable tool for studying CoQ deficiency[10][11][12].

Caption: Inhibition of Coenzyme Q Biosynthesis.

Experimental Workflow for Drug Discovery

The discovery of novel therapeutic agents based on the nitrobenzoic acid scaffold typically follows a structured workflow, from initial screening to lead optimization.

Caption: General Drug Discovery Workflow.

High-Throughput Screening (HTS) Protocol

-

Assay Development: Develop a robust and miniaturized assay (e.g., biochemical or cell-based) in a 384-well or 1536-well format to measure the activity of the target of interest[13][14].

-

Pilot Screen: Screen a small, diverse subset of the compound library to validate the assay performance and establish hit criteria[15].

-

Primary Screen: Screen the entire library of nitrobenzoic acid derivatives at a single concentration to identify initial "hits" that modulate the target's activity[15].

-

Hit Confirmation and Dose-Response: Cherry-pick the initial hits and re-test them in the primary assay to confirm their activity. Perform dose-response experiments to determine the potency (e.g., IC₅₀ or EC₅₀) of the confirmed hits.

-

Secondary Assays and SAR: Test the confirmed hits in orthogonal or secondary assays to eliminate false positives and begin to establish a structure-activity relationship (SAR)[13]. This involves synthesizing and testing analogs of the initial hits to understand how chemical modifications affect biological activity.

Conclusion

The nitrobenzoic acids, born from the foundational era of organic synthesis, continue to be of immense value to the scientific community. Their distinct physicochemical properties, governed by the isomeric position of the nitro group, provide a versatile platform for the synthesis of a wide array of complex molecules. As demonstrated by their role as modulators of key signaling pathways, nitrobenzoic acid derivatives represent a promising scaffold for the development of novel therapeutics. The systematic application of modern drug discovery workflows, including high-throughput screening and structure-activity relationship studies, will undoubtedly continue to unlock the full therapeutic potential of this important class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. fvs.com.py [fvs.com.py]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. orgsyn.org [orgsyn.org]

- 9. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of inhibiting CoQ10 biosynthesis with 4-nitrobenzoate in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. benchchem.com [benchchem.com]

- 15. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

A Deep Dive into the Theoretical Structure of Sodium 3-Nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the molecular structure of sodium 3-nitrobenzoate. By leveraging computational chemistry, researchers can gain profound insights into the geometric, vibrational, and electronic properties of this compound, which is a crucial intermediate in the pharmaceutical and dye industries. This guide summarizes key findings from theoretical studies and outlines the methodologies employed.

Computational Methodology: Density Functional Theory (DFT)

The primary theoretical approach for analyzing the structure of this compound is Density Functional Theory (DFT). This quantum mechanical modeling method is employed to investigate the electronic structure of many-body systems.

A key study by Samsonowicz, Regulska, and Lewandowski utilized the DFT hybrid method B3LYP (Becke, 3-parameter, Lee-Yang-Parr) to perform calculations.[1] Two different basis sets were employed to provide a comprehensive analysis:

-

6-311++G** : A triple-zeta basis set that is widely used for geometry optimization and frequency calculations of organic molecules.

-

LANL2DZ : A basis set that incorporates effective core potentials, making it suitable for systems containing heavier atoms like sodium.[1][2]

The general workflow for these theoretical calculations is depicted below.

References

Sodium 3-Nitrobenzoate: A Technical Health and Safety Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for sodium 3-nitrobenzoate, a chemical intermediate used in various industrial applications, including the synthesis of dyes and pharmaceuticals.[1] The following sections detail the compound's physical and chemical properties, toxicological data, and established safety protocols. All data is presented to aid in risk assessment and ensure safe handling in a laboratory and manufacturing environment.

Chemical and Physical Properties

This compound is the sodium salt of 3-nitrobenzoic acid.[2][3] It is a stable solid under recommended storage conditions.[4]

| Property | Value | Source |

| Synonyms | 3-Nitrobenzoic acid sodium salt, Sodium m-nitrobenzoate | [3][5] |

| CAS Number | 827-95-2 | [2][5] |

| Molecular Formula | C₇H₄NNaO₄ | [2][6] |

| Molecular Weight | 189.10 g/mol | [2][6][7] |

| Appearance | Off-white to yellow crystalline powder/solid | [5] |

| Melting Point | >300 °C (>572 °F) | [5][8] |

| Boiling Point | 340.7 °C at 760 mmHg | [5] |

| Flash Point | 157.5 °C | [5] |

| Water Solubility | 10.9 g/L | [4][5] |

| Storage Temperature | Store below +30°C in a dry, sealed place | [2][5][9] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2][7] However, available data from studies on analogous compounds and safety data sheets indicate potential hazards.

| Endpoint | Result | Species | Method | Source |

| Acute Oral Toxicity (LD50) | 11,000 mg/kg | Rat | Not specified | [10] |

| Skin Irritation | Causes skin irritation (Category 2) | Rabbit | Not specified | [7][8][10] |

| Eye Irritation | Causes serious eye irritation (Category 2) | Rabbit | Not specified | [7][8][10] |

| Respiratory Irritation | May cause respiratory irritation (STOT SE 3) | Not specified | Not specified | [2][7][8] |

| Carcinogenicity | No component is identified as a probable, possible or confirmed human carcinogen by IARC. | Not applicable | Not applicable | [2] |

| Reproductive Toxicity | No data available | Not applicable | Not applicable | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Statements: [4][7][11][12]

-

H228: Flammable solid

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

The following diagram illustrates the logical workflow for GHS hazard classification based on available data.

Caption: GHS Hazard Classification Workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological endpoints of this compound are not publicly available. However, the following are representative methodologies based on OECD guidelines that are likely to be followed for such a substance.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure to estimate the acute oral toxicity.[4]

-

Principle: The substance is administered orally to a group of animals at one of a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).[13] The initial dose is selected based on available information. The outcome of the first step determines the subsequent steps.[4]

-

Animals: Typically, three female rats per step are used.[4] They are fasted overnight before dosing.[14]

-

Procedure: The test substance is administered as a single oral dose by gavage.[14] Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[13] Body weight is recorded weekly.[13]

-

Endpoint: The test allows for the classification of the substance into a GHS category based on the observed mortality at different dose levels.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[15]

-